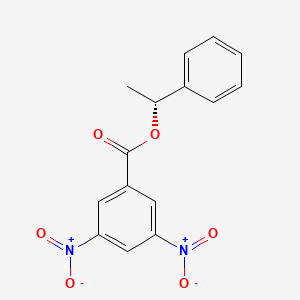

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

Description

Significance of Chiral Molecules and Enantiomeric Purity in Contemporary Chemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in modern chemistry. algoreducation.com These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have vastly different biological activities. quora.commdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral molecule. quora.comveranova.com

The imperative for enantiomeric purity is particularly pronounced in the pharmaceutical industry. A classic and tragic example is the drug thalidomide, where one enantiomer was effective as a sedative while the other caused severe birth defects. algoreducation.commdpi.com This has led to stringent regulations by bodies like the FDA, which now recommend the use of optically pure drugs. mdpi.comveranova.com Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance for drug discovery, development, and safety. veranova.comnih.gov Beyond pharmaceuticals, chirality is crucial in agrochemicals, flavors, and materials science. researchgate.net

The Pivotal Role of Chiral Ester Derivatives in Stereochemical Analysis and Asymmetric Synthesis

Chiral ester derivatives, such as (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709), are instrumental in both stereochemical analysis and asymmetric synthesis. Asymmetric synthesis refers to a reaction that converts an achiral unit into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca

In stereochemical analysis, the derivatization of a chiral molecule with a chiral agent, like 3,5-dinitrobenzoyl chloride, to form diastereomers is a common strategy. These diastereomeric esters, unlike the original enantiomers, have different physical properties (e.g., melting points, boiling points, and solubility), which allows for their separation by techniques like chromatography or crystallization. Once separated, the chiral auxiliary can be removed to yield the enantiomerically pure compounds.

Furthermore, chiral ester derivatives can serve as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netnih.gov After the desired stereocenter is created, the auxiliary is removed. The predictable stereochemical control exerted by these auxiliaries is a cornerstone of modern organic synthesis, enabling the construction of complex, enantiomerically pure molecules. researchgate.netresearchgate.net

Historical Context of 3,5-Dinitrobenzoate Derivatives in Chiral Recognition and Resolution

The use of 3,5-dinitrobenzoate derivatives for chiral recognition and resolution has a well-established history. The 3,5-dinitrobenzoyl group is a highly effective π-acidic moiety, meaning it is electron-deficient. researchgate.net This property allows it to form strong π-π stacking interactions with π-basic (electron-rich) aromatic systems present in other molecules. These interactions, along with other non-covalent forces like hydrogen bonding and dipole-dipole interactions, are the basis for chiral recognition. researchgate.netnih.gov

Pirkle-type chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) often incorporate π-acidic or π-basic groups to facilitate the separation of enantiomers. researchgate.net Racemic analytes are frequently derivatized with reagents like 3,5-dinitrobenzoyl chloride to introduce a π-acidic tag, enhancing the potential for selective interactions with the CSP and enabling their resolution. researchgate.net The differential stability of the transient diastereomeric complexes formed between the enantiomers and the CSP leads to different retention times, allowing for their separation. nih.gov

Current Research Landscape and Future Trajectories for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

Current research continues to leverage the unique properties of 3,5-dinitrobenzoate derivatives, including this compound, in various areas of stereochemistry. The development of novel chiral solvating agents (CSAs) for NMR spectroscopy is an active field. For instance, the thioamide analogue of Kagan's amide, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has been synthesized and investigated as a potential CSA for the spectral resolution of enantiomers. nih.govmdpi.compreprints.orgpreprints.orgresearchgate.net This highlights the ongoing effort to refine and expand the toolkit for stereochemical analysis.

Future research is likely to focus on several key areas:

Development of More Efficient Chiral Catalysts and Auxiliaries: The design of new recyclable chiral catalysts and more effective chiral auxiliaries based on the 3,5-dinitrobenzoate scaffold is a promising avenue. rsc.org This aligns with the growing emphasis on green and sustainable chemistry.

Advanced Materials: The incorporation of chiral building blocks like this compound into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) could lead to new materials with unique chiroptical properties for applications in photonics, sensing, and asymmetric catalysis. researchgate.netrsc.org

Computational Modeling: The use of computational methods, such as density functional theory (DFT), will continue to play a crucial role in understanding the mechanisms of chiral recognition and in the rational design of new chiral selectors and catalysts. nih.govresearchgate.net

Exploring New Forms of Chirality: Recent discoveries, such as orientational chirality, are expanding the fundamental understanding of stereochemistry. nih.govresearchgate.net Derivatives like this compound may serve as valuable probes in the study of these novel stereochemical phenomena.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-phenylethyl] 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKDADIXNBBCZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431917 | |

| Record name | (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-33-2 | |

| Record name | (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Stereocontrol for R 1 Phenylethyl 3,5 Dinitrobenzoate

Established Methodologies for Stereospecific Esterification

The formation of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) is most commonly achieved through the esterification of its constituent chiral alcohol, (R)-1-Phenylethanol, with an activated form of 3,5-dinitrobenzoic acid. The primary challenge in this synthesis is the preservation of the stereochemical integrity of the chiral center in the alcohol.

Direct Esterification Approaches Utilizing (R)-1-Phenylethanol and 3,5-Dinitrobenzoyl Chloride

The most direct and widely employed method for the synthesis of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is the reaction of enantiomerically pure (R)-1-Phenylethanol with 3,5-dinitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the ester.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct, preventing it from protonating the starting alcohol or the product ester, which could lead to side reactions or racemization. The use of an acid chloride is advantageous due to its high reactivity, which allows the reaction to proceed under mild conditions, thereby minimizing the risk of racemization at the stereocenter of the alcohol.

Alternative esterification methods such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can also be employed. nih.govorganic-chemistry.org This method is known for its mild reaction conditions and is suitable for acid-sensitive substrates. organic-chemistry.org Another powerful method for esterification with inversion of configuration is the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of this compound from (S)-1-Phenylethanol if desired. organic-chemistry.org

Optimization of Reaction Conditions for Maintaining Enantiomeric Integrity

The maintenance of high enantiomeric purity is paramount in the synthesis of this compound, as its primary application relies on its well-defined stereochemistry. Several factors in the reaction conditions must be carefully controlled to prevent any loss of enantiomeric excess (ee).

Key parameters for optimization include:

Temperature: Lower reaction temperatures are generally preferred to reduce the rate of any potential side reactions that could lead to racemization.

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used.

Base: The stoichiometry and type of base are critical. An excess of a strong, non-nucleophilic base is often used to efficiently scavenge the generated acid.

Reaction Time: The reaction should be monitored and stopped once the starting material is consumed to prevent prolonged exposure of the product to conditions that might compromise its stereochemical integrity.

While detailed optimization studies specifically for the direct esterification of (R)-1-Phenylethanol with 3,5-dinitrobenzoyl chloride are not extensively published, the principles of kinetic resolution and enantioselective synthesis provide a framework for this optimization. For instance, in enzymatic kinetic resolutions of racemic 1-phenylethanol, factors such as enzyme loading, temperature, and substrate molar ratios are systematically varied to maximize enantioselectivity. A similar systematic approach can be applied to the chemical synthesis of this compound to ensure the highest possible enantiomeric purity of the final product.

Precursor Synthesis and Chiral Pool Applications

The availability of the enantiomerically pure precursor, (R)-1-Phenylethanol, is a critical prerequisite for the synthesis of this compound. Furthermore, the resulting ester serves as a valuable tool in more complex synthetic and analytical challenges.

Enantioselective Preparation of (R)-1-Phenylethanol

Enantiomerically pure (R)-1-Phenylethanol is a valuable chiral building block in itself and can be prepared through several established methods. One of the most common approaches is the asymmetric reduction of its corresponding ketone, acetophenone (B1666503). This can be achieved using chiral reducing agents or through biocatalysis.

Enzymatic methods, in particular, have gained significant attention due to their high enantioselectivity and mild reaction conditions. For example, various microorganisms and isolated enzymes, such as alcohol dehydrogenases, have been shown to reduce acetophenone to (R)-1-Phenylethanol with high enantiomeric excess. nih.gov Specifically, a short-chain dehydrogenase from Camellia sinensis has been identified that produces (R)-1-phenylethanol with 98.6% ee. nih.gov

Another powerful technique is the kinetic resolution of racemic 1-phenylethanol. This involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipase-catalyzed acylation is a widely used method for this purpose, where the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Utilization of this compound as an Intermediate in Complex Organic Syntheses

The primary role of this compound in complex organic synthesis is as a chiral derivatizing agent. Its synthesis from a chiral alcohol allows for the determination of the enantiomeric purity and absolute configuration of other chiral molecules, such as alcohols and amines.

When a racemic or enantiomerically enriched mixture of a chiral compound is reacted with this compound, a mixture of diastereomers is formed. These diastereomers possess different physical properties, such as melting points and spectroscopic characteristics (e.g., in NMR spectroscopy), which allows for their separation and quantification. This is a crucial step in many total synthesis campaigns where the stereochemistry of an intermediate must be confirmed.

For example, the 3,5-dinitrobenzoate group provides strong signals in both ¹H and ¹³C NMR spectroscopy and often induces significant chemical shift differences between the diastereomeric derivatives, facilitating the determination of enantiomeric ratios. This application as a chiral auxiliary makes this compound an important intermediate tool in the broader context of complex organic synthesis and analysis. mdpi.compreprints.orgresearchgate.netnih.gov While not a direct building block that is incorporated into the final structure of a complex natural product, its role in ensuring the stereochemical fidelity of the synthetic route is indispensable.

Advanced Spectroscopic and Structural Elucidation Techniques for R 1 Phenylethyl 3,5 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Applications of High-Resolution ¹H NMR for Structural Confirmation

The expected ¹H NMR spectrum of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) would exhibit distinct signals corresponding to the protons of the phenylethyl group and the dinitrobenzoate moiety. The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region. The methine proton (CH) of the phenylethyl group, being adjacent to both the phenyl ring and the ester oxygen, would present as a quartet, coupled to the methyl protons. The methyl protons (CH₃) would, in turn, appear as a doublet due to coupling with the methine proton. The protons on the 3,5-dinitrophenyl ring would show characteristic patterns, with the proton at the 4-position appearing as a triplet and the protons at the 2- and 6-positions appearing as a doublet.

Table 1: Predicted ¹H NMR Data for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (based on analogous compounds) This table is predictive and based on data from analogous compounds. Actual chemical shifts may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Dinitrobenzoate) | ~9.1 | d | ~2.1 |

| H-4' (Dinitrobenzoate) | ~9.2 | t | ~2.1 |

| Phenyl H (Phenylethyl) | ~7.3-7.4 | m | - |

| CH (Phenylethyl) | ~6.2 | q | ~6.7 |

| CH₃ (Phenylethyl) | ~1.7 | d | ~6.7 |

Advanced ¹³C NMR and Two-Dimensional (2D) NMR Experiments for Comprehensive Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift.

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. mdpi.compreprints.orgresearchgate.netnih.govnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the methine (CH) and methyl (CH₃) protons of the phenylethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.

Table 2: Predicted ¹³C NMR Data for this compound (based on analogous compounds) This table is predictive and based on data from analogous compounds. Actual chemical shifts may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~162 |

| C-1' (Dinitrobenzoate) | ~134 |

| C-3', C-5' (Dinitrobenzoate) | ~148 |

| C-2', C-6' (Dinitrobenzoate) | ~129 |

| C-4' (Dinitrobenzoate) | ~122 |

| C-ipso (Phenyl) | ~140 |

| C-ortho, C-meta, C-para (Phenyl) | ~126-129 |

| CH (Phenylethyl) | ~75 |

| CH₃ (Phenylethyl) | ~22 |

Potential for Chiral Recognition and Diastereomeric Complex Formation with Analytes (drawing parallels to related 3,5-dinitrobenzoyl derivatives)

Derivatives of 3,5-dinitrobenzoic acid are well-known for their application as chiral derivatizing agents and in chiral recognition studies using NMR spectroscopy. mdpi.compreprints.orgpsu.edu The electron-deficient 3,5-dinitrophenyl ring can participate in π-π stacking interactions with electron-rich aromatic systems of an analyte. Furthermore, the nitro groups can act as hydrogen bond acceptors.

When this compound interacts with a chiral analyte, it can form transient diastereomeric complexes. These diastereomers are energetically different and exist in different magnetic environments. As a result, separate sets of NMR signals may be observed for each enantiomer of the analyte, a phenomenon known as chemical shift non-equivalence. The magnitude of this non-equivalence can be used to determine the enantiomeric excess of the analyte. psu.edu This principle is widely applied in the analysis of chiral alcohols, amines, and other compounds.

Mass Spectrometry (MS) for Definitive Molecular Framework Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry is crucial for the unambiguous determination of the elemental composition of this compound. HRMS can measure the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. The molecular formula of this compound is C₁₅H₁₂N₂O₆, with a monoisotopic mass of 316.0695 Da. nih.gov HRMS analysis of the molecular ion peak would be expected to yield a mass value that is extremely close to this theoretical value, thus confirming the elemental composition. Data from the analogous (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide shows a measured m/z of 354.0520 for the sodium adduct [M+Na]⁺, which is in close agreement with the calculated exact mass of 354.0518, demonstrating the power of HRMS in structural confirmation. mdpi.compreprints.orgnih.govnih.gov

Mechanistic Studies of Ion Fragmentation Pathways for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it can break apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the structure of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable ions or neutral molecules.

For this compound, several key fragmentation pathways can be predicted:

Cleavage of the Ester Bond: A common fragmentation pathway for esters is the cleavage of the C-O bond between the carbonyl group and the alcohol moiety. This would lead to the formation of the stable 1-phenylethyl cation (m/z 105) and the 3,5-dinitrobenzoate radical, or the 3,5-dinitrobenzoyl cation (m/z 195) and the 1-phenylethyl radical.

Loss of the Styrene (B11656) Moiety: Another possible fragmentation is a McLafferty-type rearrangement, leading to the loss of a neutral styrene molecule (C₈H₈, 104 Da) and the formation of a protonated 3,5-dinitrobenzoic acid ion (m/z 213).

Fragmentation of the Dinitroaromatic Ring: The dinitrophenyl group can also undergo characteristic fragmentations, such as the loss of NO₂ (46 Da) or NO (30 Da) radicals.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization for Functional Group Analysis and Electronic Transitions

Spectroscopic methods are indispensable for confirming the molecular structure of this compound by identifying its functional groups and characterizing its electronic properties.

Infrared (IR) spectroscopy is particularly effective for functional group analysis. The IR spectrum of this compound is dominated by strong absorptions characteristic of the ester and dinitroaromatic moieties. The carbonyl (C=O) stretching vibration of the ester group typically appears as a strong band in the region of 1720-1740 cm⁻¹. The presence of the two nitro groups (NO₂) gives rise to two distinct, strong absorption bands: the asymmetric stretching vibration around 1530-1560 cm⁻¹ and the symmetric stretching vibration near 1340-1370 cm⁻¹. Further characteristic absorptions include C-O stretching of the ester group and C-H stretching from the aromatic and aliphatic parts of the molecule. The IR spectrum of a related compound, ethyl 3,5-dinitrobenzoate, confirms these characteristic absorption regions. nist.gov

Table 1: Typical Infrared (IR) Absorption Bands for 3,5-Dinitrobenzoate Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 | Strong |

| Nitro | Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Nitro | Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Ester | C-O Stretch | 1250 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 | Strong |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The primary chromophores in this compound are the phenyl group and, more significantly, the 3,5-dinitrobenzoyl moiety. Aromatic nitro compounds are known to exhibit strong absorption in the UV region. nih.goviu.eduresearchgate.net The spectrum is expected to show absorptions resulting from π → π* transitions associated with the conjugated system of the benzene (B151609) ring and the carbonyl group, as well as n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. youtube.comlibretexts.orgyoutube.com For nitroaromatic compounds, these absorptions typically occur in the 200-400 nm range. rsc.org The addition of multiple nitro groups to a benzene ring has been shown to increase the intensity of absorption and cause a blue shift (a shift to shorter wavelengths). iu.edu

X-ray Crystallography for Unambiguous Absolute Configuration Determination

While spectroscopic methods confirm the molecular structure, X-ray crystallography stands as the definitive technique for the unambiguous determination of the absolute configuration of a chiral center. researchgate.netrsc.org The derivatization of a chiral alcohol, such as (R)-1-phenylethanol, into its 3,5-dinitrobenzoate ester is a classic strategy to facilitate this analysis.

The method relies on the principle of anomalous dispersion. rsc.org To unambiguously determine absolute configuration, an atom heavier than oxygen should ideally be present in the molecule to cause a sufficiently strong anomalous scattering effect. rsc.org While the atoms in this compound (C, H, N, O) are relatively light, the well-defined and often highly crystalline nature of 3,5-dinitrobenzoate derivatives makes them excellent candidates for producing high-quality single crystals suitable for modern, high-precision X-ray diffractometers.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals. The preparation of this compound is the first critical step. Several synthetic strategies exist for this esterification.

Conventional Method : The most common approach involves reacting the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine (B92270). nist.gov The acid chloride is often prepared from 3,5-dinitrobenzoic acid using reagents like thionyl chloride or phosphorus pentachloride. nist.gov

Alternative Acylation : An efficient microscale preparation can be achieved using an acylating medium of 3,5-dinitrobenzoic acid and p-toluenesulfonyl chloride in pyridine. iu.edu

Green Chemistry Approach : A microwave-assisted synthesis directly treats the alcohol with 3,5-dinitrobenzoic acid in the presence of a few drops of concentrated sulfuric acid, avoiding the use of hazardous reagents like thionyl chloride. nist.gov

Once the crude ester is synthesized and purified, the next crucial stage is crystallization. The goal is to obtain a single, well-ordered crystal of sufficient size for diffraction analysis. The most common and effective technique is slow evaporation of a saturated solution. researchgate.net The choice of solvent is critical and can influence crystal quality and even the resulting crystal form (polymorph or solvate). researchgate.net

Table 2: Crystallization Strategies for 3,5-Dinitrobenzoate Derivatives

| Technique | Procedure | Common Solvents | Outcome |

|---|---|---|---|

| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the container is left loosely covered, allowing the solvent to evaporate slowly over days or weeks. | Methanol, Ethanol, Acetone, Dichloromethane (B109758), Ethyl Acetate, Methanol/Water mixtures. researchgate.netrsc.org | Formation of single, well-defined crystals. |

| Cooling Crystallization | A saturated solution of the compound is prepared in a solvent at an elevated temperature and then allowed to cool slowly to room temperature or below. | Methanol, Ethanol. rsc.org | Precipitation of crystals as solubility decreases. |

| Vapor Diffusion | A concentrated solution of the compound in one solvent is placed in a sealed container with a vial of a second solvent (an "anti-solvent") in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the primary solution, reducing solubility and inducing crystallization. | N/A | Growth of high-quality crystals under controlled precipitation. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. libretexts.org Determining the absolute configuration of these auxiliaries, as well as other chiral molecules like secondary alcohols, is paramount. The use of 3,5-dinitrobenzoate derivatives is a powerful tool for this purpose.

By converting a chiral alcohol into its 3,5-dinitrobenzoate ester, a new compound is formed that often exhibits favorable crystallization properties. The rigid and planar nature of the dinitrobenzoate group can help to lock the molecule into a well-defined conformation within the crystal lattice, which simplifies the structural solution.

The process involves synthesizing the 3,5-dinitrobenzoate derivative of the chiral alcohol or auxiliary , growing a suitable single crystal, and then performing single-crystal X-ray diffraction analysis. The resulting electron density map reveals the precise three-dimensional arrangement of all atoms in the molecule. By analyzing the data, crystallographers can determine the R or S configuration of the stereogenic center of the original alcohol with a high degree of confidence. This method has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including complex natural products and simple secondary alcohols. nih.gov

Mechanistic Investigations and Reaction Pathways Involving R 1 Phenylethyl 3,5 Dinitrobenzoate

Studies of Solvolytic Reactions and Substituent Electronic Effects

Solvolysis reactions of alkyl esters are classic systems for investigating reaction mechanisms, particularly the continuum between S_N1 and S_N2 pathways. The structure of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) is ideal for probing these pathways, as the phenylethyl group can stabilize a carbocation, while the 3,5-dinitrobenzoate is an exceptionally good leaving group.

The 3,5-dinitrobenzoyl moiety exerts a profound influence on the kinetics and mechanism of reactions at the benzylic carbon. The two nitro groups on the benzoate (B1203000) ring are powerful electron-withdrawing groups (-I and -R effects), which significantly increases the stability of the resulting 3,5-dinitrobenzoate anion. lumenlearning.comwikipedia.orglibretexts.org This enhanced stability makes it an excellent leaving group, facilitating the cleavage of the ester's C-O bond during solvolysis.

The electronic effect of substituents on an aromatic ring can be quantified and is known to alter the reactivity of the molecule. wikipedia.org Electron-withdrawing groups, like the nitro groups in the 3,5-dinitrobenzoate portion, decrease the electron density of the system, making the carboxylate anion more stable and thus a better leaving group. lumenlearning.comminia.edu.eg In contrast, electron-donating groups would have the opposite effect, making the corresponding carboxylate a poorer leaving group. lumenlearning.comminia.edu.eg

Studies on the solvolysis of similar systems, such as 1-phenylethyl p-nitrobenzoates, have demonstrated that the rate of reaction is highly dependent on the nature of the leaving group. rsc.org For (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, the presence of two nitro groups, as opposed to one, further accelerates the heterolysis of the ester bond to form a carbocationic intermediate. This is because the negative charge that develops on the leaving group is more effectively delocalized and stabilized. A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines has also been developed, highlighting the reactivity of this ester linkage. nih.gov

The table below illustrates the relative effect of substituents on the rate of a representative electrophilic aromatic substitution reaction, which provides a general idea of the electronic influence of these groups.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

|---|---|---|

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

This table, adapted from kinetic studies on electrophilic aromatic substitution, demonstrates the strong deactivating (electron-withdrawing) nature of the nitro group (-NO₂), which is central to the high leaving group ability of the 3,5-dinitrobenzoate moiety. lumenlearning.com

The solvolysis of this compound proceeds through the formation of a carbocationic intermediate due to the stability of the secondary benzylic carbocation and the excellent nature of the 3,5-dinitrobenzoate leaving group. The reaction mechanism involves the initial, rate-determining step of ionization to form an intimate ion pair, consisting of the 1-phenylethyl carbocation and the 3,5-dinitrobenzoate anion.

Research on the solvolysis of para-substituted 1-phenylethyl p-nitrobenzoates in phenolic solvents showed that the reaction products, including phenyl ethers and C-alkylated phenols, were formed with varying degrees of retention and inversion of configuration. rsc.org This stereochemical outcome is indicative of competing reaction pathways from the carbocationic intermediate. Net retention of configuration suggests a mechanism where the leaving group shields one face of the carbocation, directing the incoming nucleophile to the same face from which the leaving group departed (S_N_i-like mechanism). rsc.org Conversely, inversion of configuration points to a more traditional S_N1 pathway where the nucleophile attacks the face opposite to the leaving group.

The specific 3,5-dinitrobenzoate system is expected to behave similarly, with the highly stabilized anion potentially remaining in close proximity to the newly formed carbocation. The fate of this intermediate—whether it undergoes attack by the solvent, recombines with the leaving group, or rearranges—is a subject of detailed mechanistic study. The interaction of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with methyl 3,5-dinitrobenzoate has been shown to form specific intermediates, demonstrating the reactivity of the dinitrobenzoate system and its susceptibility to nucleophilic attack, which can be relevant in understanding potential side reactions or the behavior of the leaving group anion. researchgate.net

Exploration of Chiral Induction Mechanisms

The chiral nature of the (R)-1-phenylethyl group allows this molecule to be used in asymmetric transformations, where it can induce stereoselectivity in a reaction. rsc.org The efficiency of this chiral induction is governed by subtle non-covalent interactions and the relative energies of diastereomeric transition states.

Non-covalent interactions (NCIs) are critical in dictating the stereochemical outcome of asymmetric reactions. acs.orgmdpi.com In processes involving this compound, several types of NCIs are at play. The 3,5-dinitrophenyl group is electron-poor and can act as a π-acceptor in π-π stacking interactions with electron-rich aromatic systems. Furthermore, the nitro groups are potent hydrogen bond acceptors.

Studies on complexes involving 3,5-dinitrobenzoate anions have shown that NCIs like C-H···O and N-O···π interactions play a significant role in the solid-state structure. mdpi.comresearchgate.net In the context of a stereoselective transformation, the chiral ester would form a diastereomeric complex with a substrate or catalyst. The geometry of this complex is stabilized by a network of these weak interactions. acs.orgacs.org For example, in a reaction with a prochiral nucleophile, the (R)-1-phenylethyl group and the dinitrobenzoyl moiety would create a specific three-dimensional environment, sterically and electronically favoring one pathway of approach over the other. The thioamide analog, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has been investigated as a chiral solvating agent, where its ability to resolve enantiomers via NMR relies entirely on the formation of diastereomeric complexes through non-covalent interactions. mdpi.compreprints.orgpreprints.org

Key non-covalent interactions include:

Hydrogen Bonding: The oxygen atoms of the nitro groups and the carbonyl group can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient dinitroaromatic ring can stack with other aromatic rings.

Steric Repulsion: The bulky phenyl and methyl groups on the chiral center create steric hindrance that directs the approach of reactants.

These interactions collectively determine the preferred conformation in the transition state, leading to chiral induction. mdpi.com

The origin of stereoselectivity in an asymmetric transformation is found in the difference in activation energies (ΔΔG‡) between the diastereomeric transition states leading to the possible stereoisomers. acs.org A lower energy transition state leads to the major product. For a potential asymmetric transformation involving this compound, understanding the geometry and interactions within the transition state is paramount.

While specific transition state analyses for this exact ester in an asymmetric transformation are not broadly published, the principles can be inferred from related systems. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to model these transient structures. acs.org Such an analysis for a reaction catalyzed by a Lewis acid, for instance, would model the coordination of the acid to the carbonyl oxygen of the ester. The resulting complex would then react with a nucleophile.

The analysis would focus on:

Conformation of the Ester: The rotational barriers around the C-O and C-C bonds.

Coordination of Reactants: How the substrate approaches the chiral electrophile.

Stabilizing Non-Covalent Interactions: Identifying the specific hydrogen bonds or π-stacking that stabilize one diastereomeric transition state over the other. acs.orgacs.org

The ultimate enantioselectivity would be a result of the optimal network of these stabilizing interactions and the minimization of steric clashes in the favored transition state assembly. acs.org

Applications in Chiral Recognition and Advanced Stereochemical Analysis

Role as a Chiral Derivatizing Agent in Analytical Separations

Chiral derivatization is a powerful strategy in analytical chemistry for the separation and quantification of enantiomers. The process involves reacting a racemic or enantiomerically enriched analyte with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical properties, including melting points, boiling points, solubilities, and, crucially for analytical separations, different interactions with stationary phases in chromatography and different spectral properties in spectroscopy.

The determination of enantiomeric purity is a critical step in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. youtube.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose, but an alternative and robust approach involves the pre-column derivatization of the analyte with a CDA. youtube.com The 3,5-dinitrobenzoyl moiety is a well-established functional group for this application due to its strong π-acidic character.

The derivatization of a racemic alcohol or amine with an achiral acid chloride like 3,5-dinitrobenzoyl chloride produces a mixture of enantiomeric esters or amides. youtube.comacs.org To separate these, a chiral stationary phase is required. However, an alternative strategy involves using a chiral derivatizing agent. In a parallel scenario, if a racemic mixture of a chiral carboxylic acid is reacted with enantiopure (R)-1-phenylethanol, the resulting diastereomeric esters can often be separated on a standard, achiral HPLC column.

The effectiveness of separations involving 3,5-dinitrobenzoyl derivatives is largely attributed to the formation of strong π-π interactions between the electron-deficient 3,5-dinitrophenyl ring of the derivative and a π-basic aromatic group present in the chiral stationary phase. researchgate.net Many successful "Pirkle-type" CSPs are based on N-(3,5-dinitrobenzoyl)-α-amino acids, which effectively separate a wide variety of racemates. researchgate.netresearchgate.net The separation mechanism relies on a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions, which create a transient, diastereomerically distinct complex between each enantiomer and the CSP.

Research has demonstrated the successful HPLC resolution of chiral alcohols after their derivatization to form 3,5-dinitrobenzoates. For example, the enantiomeric excess of (R)-Cyclohexyl-but-3-en-1-ol was determined by chiral HPLC analysis after its conversion to the corresponding 3,5-dinitrobenzoate (B1224709) derivative. mdpi.com Similarly, methods have been developed for separating chiral benzyl (B1604629) alcohols on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after pre-column derivatization with achiral acid chlorides. researchgate.net These examples underscore the general principle that the 3,5-dinitrobenzoate group is an excellent chromophore for UV detection and a powerful interacting group for achieving chiral recognition and separation in HPLC. youtube.com

Table 1: Examples of HPLC Enantioseparation Involving 3,5-Dinitrobenzoyl (DNB) Derivatives This table presents examples from the literature where DNB derivatives were used for the successful separation of enantiomers via HPLC, illustrating the utility of this chemical moiety.

| Analyte Type | Derivatizing Agent / CSP Component | Key Interaction Principle | Reference |

|---|---|---|---|

| Chiral Alcohols | 3,5-Dinitrobenzoyl Chloride (derivatizing agent) | Formation of diastereomeric esters for separation on a CSP. | mdpi.com |

| Biogenic Amines | 3,5-Dinitrobenzoyl Chloride (derivatizing agent) | Formation of DNB-derivatives for quantification by UV detection. | youtube.com |

| Chiral Benzyl Alcohols | N-(3,5-dinitrobenzoyl)-D-phenylglycine (CSP) | π-π stacking between the analyte's aromatic rings and the CSP's DNB group. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient, non-covalent diastereomeric complexes. x-mol.comresearchgate.net These complexes exist in a chiral environment, causing the corresponding protons (or other nuclei) in the two enantiomers to become diastereotopic and resonate at slightly different chemical shifts (a phenomenon known as chemical shift non-equivalence, ΔΔδ). x-mol.com

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is structurally analogous to well-established CSAs. The underlying principle of chiral recognition by these agents, often referred to as the "Pirkle Rule," involves a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) that lead to the formation of diastereomeric complexes with differing stabilities and geometries. sigmaaldrich.comrsc.org

The amide analogue, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, known as "Kagan's amide," is a validated CSA for a wide range of analytes including alcohols, amines, and sulfoxides. x-mol.comnih.gov Its effectiveness relies on the π-acidic 3,5-dinitrophenyl group, which acts as a π-stacking site, and the N-H proton, which can act as a hydrogen-bond donor. x-mol.comdntb.gov.ua The chiral 1-phenylethyl group provides the necessary steric environment to ensure that the complexes formed with the two enantiomers of an analyte are geometrically different.

Given its structure, this compound possesses the key features required for a CSA:

A π-Acidic Aromatic System: The 3,5-dinitrophenyl ring is highly electron-deficient and can engage in strong π-π stacking interactions with π-basic aromatic rings (like a phenyl or naphthyl group) in an analyte. wikipedia.orgnih.gov

A Chiral Center: The stereogenic center of the (R)-1-phenylethyl moiety provides the basis for discrimination.

Potential Hydrogen-Bonding Sites: The ester carbonyl oxygens can act as hydrogen-bond acceptors.

When dissolved with a racemic analyte in an NMR solvent, the this compound would form two different transient diastereomeric solvates. The differential interactions within these solvates would lead to observable splitting of NMR signals for the analyte, allowing for the direct integration of the peaks to determine the enantiomeric ratio. researchgate.net The protons on the analyte that are spatially close to the dinitrophenyl ring of the CSA in the complex are often the ones that exhibit the largest chemical shift differences. wikipedia.org

Potential as a Chiral Auxiliary in Asymmetric Synthetic Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. nih.govnih.gov After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The design of an effective chiral auxiliary relies on its ability to enforce a specific conformation on the substrate, thereby exposing one prochiral face to a reagent while sterically shielding the other. nih.gov

The rational design of a chiral auxiliary, such as one based on the this compound structure, involves several key considerations. The auxiliary must be easily attached to the substrate and later removed under mild conditions without racemizing the newly formed stereocenter. nih.gov Crucially, it must provide a powerful and predictable stereochemical bias.

The (R)-1-phenylethyl moiety is the key component for stereochemical control. The amine analogue, (R)-1-phenylethylamine, is considered a "privileged" chiral auxiliary, widely used to control the stereochemistry of alkylations, aldol (B89426) reactions, and cyclizations. youtube.comwikipedia.orgnih.gov Its effectiveness comes from the predictable shielding provided by the phenyl group. When an enolate is formed from an amide derivative of (R)-1-phenylethylamine, the bulky phenyl group typically orients itself to block one face of the planar enolate. This forces an incoming electrophile to approach from the opposite, less-hindered face, resulting in high diastereoselectivity. youtube.com

The 1-phenylethyl group, primarily through its use as the 1-phenylethylamine (B125046) auxiliary, has been instrumental in the development of numerous stereoselective reactions. wikipedia.orgnih.gov These methods provide a strong foundation for exploring the potential of related auxiliaries, including esters of 1-phenylethanol.

Key reactions where the phenylethyl moiety has proven effective include:

Asymmetric Alkylation: Amides derived from pseudoephedrine and 1-phenylethylamine can be deprotonated to form a chiral enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, as the auxiliary's structure directs the approach of the electrophile. youtube.com This strategy is a cornerstone for synthesizing enantiomerically enriched carboxylic acids and their derivatives.

Asymmetric Aldol Reactions: Evans' oxazolidinone auxiliaries are famous for controlling aldol reactions. acs.org Similarly, auxiliaries derived from phenylethylamine have been used to achieve syn-selective aldol additions with high diastereoselectivity. youtube.com

Asymmetric Cycloadditions: In aza-Diels-Alder reactions, the use of a chiral imine derived from (R)-1-phenylethylamine has been shown to afford cycloadducts with high diastereomeric ratios. researchgate.net

Asymmetric Reductive Amination: The phenylethylamine auxiliary has been used to direct the stereoselective reduction of an imine intermediate in a practical synthesis of the drug Sitagliptin. youtube.com

While this compound itself may not be an ideal synthetic auxiliary due to the nature of the benzoate (B1203000) group, the underlying (R)-1-phenylethanol is a readily available chiral building block. The extensive success of the closely related amine auxiliary provides a clear blueprint for developing new stereoselective transformations. Future research could focus on designing more practical ester-based auxiliaries derived from (R)-1-phenylethanol that balance high stereochemical control with ease of removal, thereby expanding the toolkit for asymmetric synthesis.

Computational Chemistry and Theoretical Modeling of R 1 Phenylethyl 3,5 Dinitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. It is particularly well-suited for analyzing the electronic structure and predicting the reactivity of organic molecules.

A critical first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. For (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709), this involves optimizing the geometry to find the lowest energy conformation.

The geometry of the 3,5-dinitrobenzoate moiety is known to be relatively planar. Quantum-chemical calculations on related 3,5-dinitrobenzoate complexes have confirmed that a planar conformation is the most energetically favorable. mdpi.com However, in the solid state, slight deviations can occur. For instance, in the crystal structure of isobutyl 3,5-dinitrobenzoate, the nitro groups are observed to be slightly twisted from the plane of the benzene (B151609) ring. researchgate.net For (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, the key conformational variables would be the torsion angles around the ester linkage (C-O-C-C) and the orientation of the phenylethyl group.

The conformational preference of the (R)-1-phenylethyl group would be determined by steric and electronic interactions between the phenyl ring, the methyl group, and the dinitrobenzoyl group. It is expected that the molecule would adopt a conformation that minimizes steric clashes, likely with the bulky phenyl and dinitrobenzoyl groups oriented away from each other. Theoretical calculations would typically involve a conformational search, where various starting geometries are optimized to locate all low-energy minima on the potential energy surface. The results of such a search would provide the relative energies of different conformers and their corresponding geometric parameters.

Table 1: Hypothetical Torsion Angles for the Lowest Energy Conformer of this compound from DFT Optimization

| Parameter | Description | Predicted Value (degrees) |

| τ1 (O=C-O-C) | Torsion angle defining the ester plane | ~180° (trans) or ~0° (cis) |

| τ2 (C-O-C-Cα) | Torsion angle around the ester C-O bond | Varies |

| τ3 (O-Cα-Cphenyl-C) | Torsion angle of the phenylethyl group | Varies |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a reaction, the HOMO of a nucleophile interacts with the LUMO of an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. The LUMO of an electrophile interacts with the HOMO of a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-withdrawing nature of the two nitro groups on the benzoate (B1203000) ring would significantly lower the energy of the LUMO, making this part of the molecule highly electron-deficient and a good π-acceptor. The HOMO is likely to have significant contributions from the phenylethyl portion, specifically the phenyl ring.

FMO analysis would be invaluable in predicting how this molecule acts as a chiral solvating agent or a derivatizing agent. The electron-deficient 3,5-dinitrobenzoyl ring is capable of forming π-π stacking interactions with electron-rich aromatic systems of an analyte.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Moderate nucleophilicity, likely centered on the phenylethyl ring. |

| LUMO Energy | Very low | Strong electrophilicity, centered on the 3,5-dinitrobenzoate ring. |

| HOMO-LUMO Gap | Relatively small | High reactivity as a π-acceptor. |

| HOMO Distribution | Primarily on the phenyl ring of the phenylethyl moiety. | Site of interaction with electrophiles. |

| LUMO Distribution | Primarily on the 3,5-dinitrobenzoate ring. | Site of interaction with nucleophiles and π-donors. |

Note: This table is based on qualitative analysis of the molecular structure. Quantitative values would be obtained from DFT calculations.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. weizmann.ac.il MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Exploring the full range of accessible conformations in solution and the timescales of transitions between them.

Solvent Effects: Understanding how solvent molecules arrange around the solute and how this solvation shell affects its conformation and reactivity. The interactions with different solvents (e.g., polar vs. non-polar) could be explicitly modeled.

Complex Formation: Simulating the interaction of the molecule with an analyte to understand the stability and structure of the resulting diastereomeric complex in a dynamic state.

The simulation would start with an optimized geometry and place it in a box of solvent molecules. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory would be saved and analyzed to extract information about properties like radial distribution functions (to understand solvation structure), root-mean-square deviation (to assess conformational stability), and hydrogen bonding lifetimes.

Advanced Modeling of Chiral Recognition Processes and Diastereomeric Interactions

A primary application of this compound is in chiral recognition, either as a chiral derivatizing agent or as a component of a chiral stationary phase in chromatography. researchgate.net Computational modeling is essential for understanding the subtle energetic differences that govern these processes.

Chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector (this compound) and the two enantiomers of a chiral analyte. For effective separation, the complex formed with one enantiomer must be more stable than the complex formed with the other. This difference in stability arises from differences in non-covalent interactions within the diastereomeric complexes.

Modeling of these processes typically involves:

Molecular Docking: A computational technique to predict the preferred binding orientation of the analyte enantiomers to the chiral selector. This provides initial geometries for the diastereomeric complexes.

High-Level DFT Calculations: The geometries obtained from docking are then subjected to high-level DFT optimization (often including dispersion corrections, which are crucial for non-covalent interactions) to accurately determine the structures and binding energies of the diastereomeric complexes.

Binding Energy Analysis: The difference in binding energy (ΔΔE) between the two diastereomeric complexes (Selector-R-Analyte vs. Selector-S-Analyte) is calculated. A larger ΔΔE indicates better chiral discrimination.

The key interactions responsible for chiral recognition in this system would be:

π-π Stacking: Between the electron-deficient 3,5-dinitrobenzoate ring and an aromatic ring on the analyte.

Hydrogen Bonding: The ester carbonyl and nitro group oxygens can act as hydrogen bond acceptors.

Steric Repulsion: Unfavorable steric clashes in one diastereomeric complex compared to the other are often a major source of discrimination.

Computational studies on related systems have shown that a combination of hydrogen bonding and π-π interactions often plays a dominant role in chiral recognition by 3,5-dinitrobenzoyl derivatives. nih.gov

Emerging Research Avenues and Future Directions for R 1 Phenylethyl 3,5 Dinitrobenzoate

The chiral derivative, (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709), and its related structures continue to be subjects of scientific inquiry, not just for their established roles but for their potential in new and evolving fields of chemical research. The unique combination of a stereogenic center and the electron-deficient dinitroaromatic ring provides a versatile scaffold for innovation. Future research is poised to expand its utility into advanced manufacturing processes, more sophisticated analytical methods, computational design, and the development of novel functional materials.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

- Answer : The compound is synthesized via esterification of 3,5-dinitrobenzoic acid with (R)-(-)-1-phenylethanol, typically using acid chlorides or coupling agents like DCC. A critical step is ensuring anhydrous conditions to avoid hydrolysis of the reactive intermediate. For example, distillation under reduced pressure (e.g., 0.04 mm Hg at 150°C) can isolate the product while minimizing decomposition . Optimization involves monitoring reaction progress via TLC or NMR and using base-washed sand to stabilize intermediates during purification .

Q. How is this compound characterized to confirm its stereochemical purity and structural integrity?

- Answer : Key methods include:

- Chiral HPLC or polarimetry to verify enantiomeric excess.

- X-ray crystallography (using SHELX programs for refinement) to resolve absolute configuration and hydrogen-bonding networks .

- qHNMR with internal standards (e.g., methyl 3,5-dinitrobenzoate) for quantification and purity assessment, achieving recovery rates >98% .

- IR spectroscopy to detect hydrogen-bonded complexes, such as those between the nitro groups and phenolic protons .

Q. What role does this compound play in stereochemical analysis of alcohols?

- Answer : It serves as a chiral derivatizing agent for alcohols, forming stable crystalline esters. The bulky 3,5-dinitrobenzoyl group enhances crystallinity and facilitates X-ray analysis, while the (R)-1-phenylethyl moiety introduces chirality for resolving racemic mixtures via crystallographic or chromatographic methods .

Advanced Research Questions

Q. How do solvolysis kinetics of 3,5-dinitrobenzoate esters compare to other leaving groups, and what mechanistic insights arise from these studies?

- Answer : 3,5-Dinitrobenzoates exhibit slower solvolysis than 2,4-dinitrophenylates (DNPs) due to lower nucleofugality (Nf = -1.43 vs. 0.22). However, in substrates with weak electrofuges (e.g., 1-phenylethyl), solvolysis rates can surpass those of phenyl carbonates. Mechanistic studies use linear free-energy relationships (log k vs. electrofugality parameters) to predict reactivity, revealing intersections in rate plots that guide substrate design .

Q. What factors influence the thermal stability of this compound, and how can decomposition pathways be mitigated?

- Answer : Thermal decomposition at >150°C generates 3,5-dinitrobenzoic acid and styrene derivatives. Mitigation strategies include:

- Short-path distillation under high vacuum to reduce residence time at elevated temperatures .

- Stabilization via hydrogen bonding with inert matrices (e.g., sand) to suppress retro-esterification .

- Monitoring decomposition products via NMR or GC-MS to refine thermal protocols .

Q. How do hydrogen-bonding patterns in crystalline this compound affect its utility in supramolecular chemistry?

- Answer : Graph set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds between nitro O atoms and adjacent aromatic protons, forming robust 2D networks. These patterns enable crystal engineering for co-crystallization with complementary hydrogen-bond donors (e.g., phenols), useful in designing chiral host-guest systems .

Q. What challenges arise in using this compound for enantioselective enzyme inhibition studies, and how are they addressed?

- Answer : While structurally analogous esters (e.g., 1-naphthyl 3,5-dinitrobenzoate) inhibit 5-lipoxygenase (IC50 = 1.04 µM), the (R)-1-phenylethyl group may sterically hinder binding. Solutions include:

- Modulating substituents on the benzoate ring to balance steric and electronic effects.

- Using kinetic assays (e.g., human whole blood) to correlate inhibition potency with stereochemistry .

Methodological Notes

- Crystallographic Refinement : SHELXL is preferred for high-resolution data, particularly for resolving chiral centers and hydrogen-bonding networks .

- Quantitative NMR : Internal standards like methyl 3,5-dinitrobenzoate ensure accuracy (recovery rates ~98%) in metabolite quantification .

- Solvolysis Kinetics : Use 80% aqueous ethanol to study leaving group behavior, with log k vs. Ef plots to identify reactivity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.